molecular formula C11H13ClO2S B13630708 1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride

Cat. No.: B13630708
M. Wt: 244.74 g/mol
InChI Key: QDXCOYADFSLSKG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1-(2,3-Dihydro-1h-inden-5-yl)ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound. The general reaction can be represented as follows:

[ \text{1-(2,3-Dihydro-1h-inden-5-yl)ethane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive nature of chlorosulfonic acid. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-inden-5-yl)ethanone: A related compound with a ketone group instead of a sulfonyl chloride group.

    5-Chloro-2,3-dihydro-1H-indene: Another similar compound with a chlorine atom attached to the indene ring.

Uniqueness

1-(2,3-Dihydro-1h-inden-5-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and chemical properties

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)ethanesulfonyl chloride

InChI

InChI=1S/C11H13ClO2S/c1-8(15(12,13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3

InChI Key

QDXCOYADFSLSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)S(=O)(=O)Cl

Origin of Product

United States

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